One area of research involves using 1-Methylcyclobutanol as a solvent or reactant in chemical reactions. The National Institute of Standards and Technology (NIST) has compiled data on the physical and chemical properties of 1-Methylcyclobutanol, including its mass spectrometry NIST 1-Methylcyclobutanol: . This data can be helpful for researchers designing experiments using this compound.
Due to its structure, 1-Methylcyclobutanol has the potential to be a building block for more complex molecules. Researchers may investigate its use as a starting material for synthesizing other organic compounds with interesting properties.
1-Methylcyclobutan-1-ol is an organic compound with the molecular formula and a CAS number of 20117-47-9. It features a cyclobutane ring with a methyl group and a hydroxyl group attached to the same carbon atom, making it a unique saturated cyclic alcohol. The compound is characterized by its flammable nature and potential irritant effects, necessitating careful handling in laboratory settings .
These reactions are crucial for its application in organic synthesis and chemical research.
While specific biological activity data for 1-methylcyclobutan-1-ol is limited, compounds with similar structures often exhibit interesting biological properties. For instance, cyclic alcohols can interact with biological membranes or enzymes, potentially influencing metabolic pathways. Further research is needed to elucidate any specific biological roles or mechanisms of action for this compound.
Several synthetic methods have been developed for producing 1-methylcyclobutan-1-ol:
These methods highlight its versatility as a synthetic intermediate in organic chemistry.
1-Methylcyclobutan-1-ol serves various roles in chemical research and industry:
Several compounds share structural similarities with 1-methylcyclobutan-1-ol. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
(1S,2S)-2-Amino-1-methylcyclobutan-1-ol | Amino Alcohol | Contains an amino group, impacting biological activity |
(1R,2R)-2-Amino-1-methylcyclopropan-1-ol | Cyclopropane Ring | Smaller ring structure affects steric properties |
(1R,2R)-2-Amino-1-methylcyclohexan-1-ol | Cyclohexane Ring | Larger ring structure provides different reactivity |
The uniqueness of 1-methylcyclobutan-1-ol lies in its specific chiral configuration and the presence of both a methyl and a hydroxyl group on a cyclobutane ring. This combination allows it to serve as an effective chiral building block in organic synthesis, particularly for creating enantiomerically pure compounds .
Flammable;Irritant